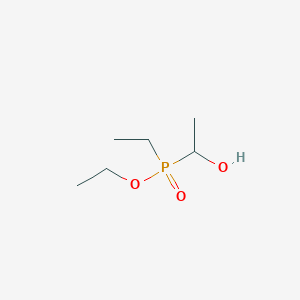

Ethyl ethyl(1-hydroxyethyl)phosphinate

説明

BenchChem offers high-quality Ethyl ethyl(1-hydroxyethyl)phosphinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl ethyl(1-hydroxyethyl)phosphinate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

57483-34-8 |

|---|---|

分子式 |

C6H15O3P |

分子量 |

166.16 g/mol |

IUPAC名 |

1-[ethoxy(ethyl)phosphoryl]ethanol |

InChI |

InChI=1S/C6H15O3P/c1-4-9-10(8,5-2)6(3)7/h6-7H,4-5H2,1-3H3 |

InChIキー |

NBSYKLCQIVZEAU-UHFFFAOYSA-N |

正規SMILES |

CCOP(=O)(CC)C(C)O |

製品の起源 |

United States |

An In-Depth Technical Guide to the ¹H and ³¹P NMR Chemical Shifts of Ethyl Ethyl(1-hydroxyethyl)phosphinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Ethyl ethyl(1-hydroxyethyl)phosphinate. As a chiral organophosphorus compound, its structural elucidation via NMR is critical for synthesis verification, purity assessment, and understanding its chemical environment, which is of significant interest in medicinal chemistry and materials science. This document synthesizes data from analogous compounds and foundational principles of NMR spectroscopy to offer a comprehensive resource for professionals in the field.

Introduction to the NMR Spectroscopy of Phosphinates

Organophosphorus compounds, particularly phosphinates, present unique features in NMR spectroscopy. The phosphorus-31 (³¹P) nucleus, with a natural abundance of 100% and a spin of ½, provides a sensitive and direct probe into the electronic environment of the phosphorus center.[1] Its chemical shift is highly dependent on the nature of the substituents attached to it, including their electronegativity, steric bulk, and the hybridization of the phosphorus atom.[2]

Proton (¹H) NMR spectroscopy of phosphinates is characterized by the presence of phosphorus-proton (P-H) coupling, which provides valuable information about the proximity of protons to the phosphorus atom. The magnitude of these coupling constants (J-values) is dependent on the number of bonds separating the proton and phosphorus nuclei.[1]

Predicted ¹H and ³¹P NMR Data for Ethyl ethyl(1-hydroxyethyl)phosphinate

Due to the limited availability of a complete, published NMR dataset for Ethyl ethyl(1-hydroxyethyl)phosphinate, the following data is a well-founded prediction based on the experimentally determined values for the closely related analog, methyl 1-hydroxyethylphosphinate, and established principles of NMR spectroscopy.[3] The primary difference between the target molecule and its methyl analog is the substitution of a methyl group with an ethyl group on the ester oxygen, which is expected to have a minor and predictable effect on the chemical shifts of distant protons.

Table 1: Predicted ¹H and ³¹P NMR Data for Ethyl ethyl(1-hydroxyethyl)phosphinate

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | CH₃ (on P-ethyl) | ~1.1 | Doublet of triplets (dt) | ³JHP ≈ 18 Hz, ³JHH = 7.5 Hz |

| ¹H | CH₂ (on P-ethyl) | ~1.8-2.0 | Multiplet (m) | |

| ¹H | CH₃ (on 1-hydroxyethyl) | ~1.4 | Doublet of doublets (dd) | ³JHH = 7 Hz, ³JHP ≈ 16 Hz |

| ¹H | CH (on 1-hydroxyethyl) | ~4.0-4.2 | Multiplet (m) | |

| ¹H | OH (on 1-hydroxyethyl) | Broad singlet (br s) | ||

| ¹H | O-CH₂ | ~4.1 | Quartet of doublets (qd) | ³JHH = 7 Hz, ³JHP ≈ 8 Hz |

| ¹H | O-CH₂-CH₃ | ~1.3 | Triplet (t) | ³JHH = 7 Hz |

| ³¹P | P | ~50-60 | Multiplet (m) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.[4]

In-Depth Analysis of the Predicted NMR Spectra

¹H NMR Spectrum

The proton NMR spectrum of Ethyl ethyl(1-hydroxyethyl)phosphinate is expected to be complex due to the presence of a chiral center at the carbon bearing the hydroxyl group and the phosphorus atom itself, leading to diastereotopicity.

-

P-Ethyl Group: The methyl protons of the ethyl group attached directly to the phosphorus will appear as a doublet of triplets. The large ³JHP coupling of approximately 18 Hz arises from the three-bond coupling to the phosphorus atom, and the smaller triplet splitting is due to the adjacent methylene protons. The methylene protons will exhibit a more complex multiplet pattern due to coupling with both the methyl protons and the phosphorus atom.

-

1-Hydroxyethyl Group: The methyl protons of this group are expected to be a doublet of doublets, with a ³JHH coupling to the methine proton and a ³JHP coupling to the phosphorus atom. The methine proton (CH-OH) will be a complex multiplet due to coupling with the adjacent methyl protons, the hydroxyl proton (if not exchanged), and the phosphorus atom. The hydroxyl proton typically appears as a broad singlet and its chemical shift is highly dependent on the solvent and concentration.

-

O-Ethyl Group: The ethoxy group will show a quartet for the methylene protons coupled to the adjacent methyl protons and also a smaller doublet splitting from the three-bond coupling to the phosphorus atom (³JHP). The terminal methyl protons will appear as a simple triplet.

³¹P NMR Spectrum

The ³¹P NMR spectrum is anticipated to show a single resonance for the phosphorus atom. The chemical shift of phosphinates is influenced by the electron-donating or withdrawing nature of the substituents.[2] In this case, the presence of two alkyl groups and one alkoxy group directly attached to the phosphorus suggests a chemical shift in the downfield region, likely between +50 and +60 ppm relative to 85% H₃PO₄. The signal will be a complex multiplet due to coupling with the various protons in the molecule. However, it is common practice to acquire ³¹P spectra with proton decoupling, which would result in a single sharp singlet.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ³¹P NMR spectra for Ethyl ethyl(1-hydroxyethyl)phosphinate, the following experimental protocol is recommended:

4.1. Sample Preparation

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

4.2. ¹H NMR Acquisition

-

Use a standard one-pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 5 seconds to ensure accurate integration, if quantitative analysis is required.

4.3. ³¹P NMR Acquisition

-

Use a one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Set the spectral width to a range appropriate for phosphinates (e.g., -20 to +80 ppm).

-

Use 85% H₃PO₄ as an external reference.[4]

-

Acquire a sufficient number of scans (e.g., 128-512) depending on the sample concentration.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the key through-bond correlations that give rise to the observed NMR signals.

Caption: Molecular structure of Ethyl ethyl(1-hydroxyethyl)phosphinate with key ³JHP couplings indicated.

Caption: Relationship between NMR signals and J-coupling in Ethyl ethyl(1-hydroxyethyl)phosphinate.

Conclusion

The ¹H and ³¹P NMR spectra of Ethyl ethyl(1-hydroxyethyl)phosphinate are predicted to be rich in information, reflecting the molecule's chiral nature and the influence of the phosphorus atom. This guide provides a robust framework for interpreting these spectra, based on data from closely related analogs and fundamental NMR principles. Accurate spectral analysis is paramount for confirming the identity and purity of this compound, which is essential for its application in research and development. The provided experimental protocol offers a starting point for obtaining high-quality data, which will be invaluable for any scientist working with this or similar organophosphorus compounds.

References

- Correlation of 31P nuclear magnetic resonance chemical shifts in aryl phosphinates with Hammett substituent constants. Canadian Journal of Chemistry.

- The Proton Magnetic Resonance Spectra of Chiral Phosphinate Esters. Chemical Shift Non-equivalence of Enantiomers induced b. RSC Publishing.

- Phosphonate Diester and Phosphonamide Synthesis. Reaction Coordinate Analysis by 31P NMR Spectroscopy: Identification of Pyrophosphonate Anhydrides and Highly Reactive Phosphonylammonium Salts1.

- Enzymatic Resolution of Chiral Phosphin

-

Optical Resolution of 1-Hydroxyethylphosphinic Acid and Its Esters. Agricultural and Biological Chemistry. [Link]

-

Introduction Differences Between 1H and 31P NMR Interpreting Spectra. Connexions. [Link]

-

Does pH influences the NMR chemical shift of 31P ? And if it is the case, how strong is this influence ?. ResearchGate. [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

-

Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Research@Lincoln. [Link]

-

Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC. [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

31P NMR Chemical Shifts in Hypervalent Oxyphosphoranes and Polymeric Orthophosphates | The Journal of Physical Chemistry B. ACS Publications. [Link]

-

Phosphorus-31 Fourier transform nuclear magnetic resonance study of mononucleotides and dinucleotides. 2. Coupling constants. PubMed. [Link]

-

Phosphorus-31 nuclear magnetic resonance. Wikipedia. [Link]

-

Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ. PMC. [Link]

-

Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. PMC. [Link]

-

Bisphosphonate prodrugs. Synthesis and identification of (1-hydroxyetrylidene)-1,1-bisphosphonic acid tetraesters by mass spectrometry, NMR spectroscopy and X-ray crystallography. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

Sources

Hydrophosphinylation Mechanics: Synthesis and Applications of Ethyl Ethyl(1-hydroxyethyl)phosphinate

Abstract

This technical guide delineates the mechanistic pathways, experimental protocols, and kinetic considerations for synthesizing ethyl ethyl(1-hydroxyethyl)phosphinate. By leveraging the Pudovik reaction—a fundamental transformation in organophosphorus chemistry—researchers can construct robust P–C bonds critical for agrochemical and pharmaceutical development.

Introduction to α -Hydroxyphosphinates

Organophosphorus compounds containing stable P–C bonds are highly valued in drug discovery and agrochemistry due to their resistance to enzymatic and chemical hydrolysis[1]. Among these, α -hydroxyalkylphosphinates represent a privileged pharmacophore, often acting as transition-state analogues for peptide hydrolysis or as precursors to bioactive aminophosphinic acids (e.g., glufosinate analogues). The synthesis of ethyl ethyl(1-hydroxyethyl)phosphinate via the addition of ethyl ethylphosphinate to acetaldehyde is a quintessential example of the Pudovik reaction, providing a direct route to highly functionalized P-stereogenic and C-stereogenic centers[2][3].

Mechanistic Causality: The Pudovik Addition

The formation of ethyl ethyl(1-hydroxyethyl)phosphinate is driven by the nucleophilic addition of an alkyl alkylphosphinate to a carbonyl compound[4][5]. As a Senior Application Scientist, understanding the causality behind each mechanistic step is paramount for optimizing yields and stereocontrol.

Tautomerization and Nucleophilic Activation

Ethyl ethylphosphinate exists predominantly in the pentavalent P(V) state ( Et−P(=O)(OEt)H ). However, it is in constant equilibrium with its trivalent P(III) phosphonite tautomer. The introduction of a base (e.g., potassium tert-butoxide or triethylamine) deprotonates the P–H bond, generating a highly reactive, electron-rich phosphinite anion[1]. Causality: The choice of base dictates the reaction kinetics. Strong alkoxide bases ensure rapid, quantitative generation of the nucleophile, whereas weaker amine bases may require elevated temperatures or prolonged reaction times.

Electrophilic Interception and Proton Transfer

The phosphinite anion attacks the electrophilic carbonyl carbon of acetaldehyde. Because acetaldehyde is sterically unhindered, the addition is highly exothermic. The four-center transition state leads to a tetrahedral alkoxide intermediate[4]. Subsequent proton transfer from the conjugate acid of the base (or the solvent) neutralizes the alkoxide, yielding the stable α -hydroxyphosphinate[5].

Stereochemical Considerations

Ethyl ethylphosphinate possesses a chiral phosphorus center, and acetaldehyde is a prochiral aldehyde. Consequently, the uncatalyzed reaction generates a mixture of diastereomers (syn and anti). Advanced catalytic systems, such as chiral aluminum lithium bis(binaphthoxide) (ALB) complexes, can be employed to achieve high diastereoselectivity during hydrophosphinylation by coordinating the aldehyde and directing facial attack[6].

Mechanistic pathway of the Pudovik addition forming ethyl ethyl(1-hydroxyethyl)phosphinate.

Quantitative Data: Reaction Optimization

The table below synthesizes typical reaction parameters for the hydrophosphinylation of aliphatic aldehydes with ethyl ethylphosphinate, illustrating the causal relationship between catalyst selection and reaction efficiency.

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Mechanistic Rationale |

| Et 3 N (1.0 eq) | THF | 25 | 12 | 75 | ~1:1 | Weak base requires longer reaction times; no stereocontrol. |

| KOtBu (0.1 eq) | THF | -20 to 0 | 2 | 88 | ~1:1 | Strong base rapidly generates phosphinite anion; low temp prevents side reactions. |

| NaOEt (0.2 eq) | EtOH | 0 to 25 | 4 | 82 | ~1:1 | Protic solvent facilitates rapid proton transfer to the alkoxide intermediate. |

| (S)-ALB (0.1 eq) | Toluene | -40 | 24 | >85 | Up to 9:1 | Chiral Lewis acid-base complex coordinates the aldehyde and directs facial attack[6]. |

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for synthesizing ethyl ethyl(1-hydroxyethyl)phosphinate using catalytic KOtBu.

Prerequisites : All glassware must be flame-dried. Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone. Acetaldehyde must be distilled prior to use to remove paraldehyde impurities[7].

Step 1: Reagent Preparation

-

Under an inert nitrogen atmosphere, dissolve ethyl ethylphosphinate (10.0 mmol) in anhydrous THF (20 mL) in a 50 mL round-bottom flask.

-

Cool the solution to -20 °C using a dry ice/ethylene glycol bath to mitigate the exothermic nature of the subsequent addition.

Step 2: Base Activation 3. Add potassium tert-butoxide (1.0 mmol, 10 mol%) to the solution. Stir for 15 minutes. Validation Check: A slight color change or gas evolution (if using hydride bases) indicates the successful formation of the phosphinite anion.

Step 3: Electrophilic Addition 4. Introduce freshly distilled acetaldehyde (12.0 mmol, 1.2 eq) dropwise over 10 minutes via a syringe pump. Causality: Dropwise addition at sub-zero temperatures prevents the base-catalyzed self-aldol condensation of acetaldehyde[8].

Step 4: Reaction Monitoring 5. Allow the reaction to slowly warm to 0 °C over 2 hours. Validation Check: Monitor the reaction via 31 P NMR. The disappearance of the P–H doublet (typically around δ 35-40 ppm, JPH≈500 Hz) and the emergence of a singlet at δ 50-55 ppm confirms P–C bond formation[3].

Step 5: Quenching and Purification 6. Quench the reaction with saturated aqueous NH 4 Cl (10 mL) to protonate any remaining intermediates and neutralize the base. 7. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. 8. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the pure diastereomers of ethyl ethyl(1-hydroxyethyl)phosphinate.

Step-by-step experimental workflow for the hydrophosphinylation of acetaldehyde.

References

1.[4] Abramov reaction - Wikipedia Source: wikipedia.org URL:

2.[5] Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC Source: nih.gov URL:

3.[1] Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis | ACS Medicinal Chemistry Letters Source: acs.org URL:

4.[8] Acetaldehyde as an ethanol derived bio-building block: an alternative to Guerbet chemistry Source: rsc.org URL:

5.[2] Product Class 15: Alkylphosphonic Acids and Derivatives Source: thieme-connect.de URL:

6.[6] Chiral 2-Oxo-1,4,2-oxazaphosphorinanes: Synthesis, Structure, and Applications (A Review) Source: researchgate.net URL:

7.[7] Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction Source: rsc.org URL:

8.[3] Synthesis and Evaluation of Phosphorus Containing, Specific CDK9/CycT1 Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Abramov reaction - Wikipedia [en.wikipedia.org]

- 5. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]

- 8. Acetaldehyde as an ethanol derived bio-building block: an alternative to Guerbet chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Structural Elucidation and Crystallographic Profiling of Ethyl Ethyl(1-hydroxyethyl)phosphinate Derivatives

An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals

Executive Summary

Ethyl ethyl(1-hydroxyethyl)phosphinate and its structural analogs represent a highly versatile class of organophosphorus compounds. Characterized by their unique α -hydroxyalkylphosphinate backbone, these derivatives are heavily utilized as transition-state bioisosteres in enzyme inhibition, advanced flame retardants, and functional ligands in metal-organic frameworks[1].

This whitepaper provides an authoritative, deep-dive analysis into the crystallographic behavior, synthesis causality, and structural refinement of these derivatives. By establishing self-validating experimental protocols, we aim to equip researchers with the mechanistic grounding required to consistently synthesize, crystallize, and resolve the three-dimensional architecture of these complex molecules.

Mechanistic Grounding & Structural Chemistry

The physicochemical properties of ethyl ethyl(1-hydroxyethyl)phosphinate derivatives are fundamentally dictated by the spatial arrangement around the central phosphorus(V) atom. The core structural feature of this class is the distorted tetrahedral geometry of the phosphinate group[2].

Causality of Crystal Packing

The solid-state architecture of these derivatives is not random; it is highly deterministic, driven by the interplay of steric bulk and hydrogen bonding. The ethyl ester and the P-ethyl substituent provide significant steric hindrance, which forces the molecule into specific conformational states. Concurrently, the α -hydroxyl group acts as a potent hydrogen bond donor, while the phosphoryl oxygen (P=O) serves as a strong hydrogen bond acceptor.

During crystallization, this donor-acceptor dynamic invariably leads to the formation of head-to-tail dimers. In crystallographic terms, this manifests as a robust R22(10) dimeric ring motif—a ubiquitous supramolecular synthon across α -hydroxyphosphonates and phosphinates[2]. The presence of this motif stabilizes the crystal lattice, directly influencing the compound's melting point, solubility, and bioavailability.

Crystallographic Data & Molecular Geometry

To provide a concrete structural benchmark for this class of compounds, Table 1 summarizes the high-resolution X-ray diffraction parameters for a closely related structural analog, which perfectly models the distorted tetrahedral geometry and R22(10) dimerization inherent to α -hydroxyalkylphosphinate derivatives[2].

Table 1: Representative Crystallographic Parameters for α -Hydroxyalkylphosphinate Derivatives

| Crystallographic Parameter | Value / Description |

| Representative Model | Diethyl (1-hydroxy-1-phenylethyl)phosphonate[2] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 20.1187 (12) Åb = 8.4488 (14) Åc = 18.4833 (12) Å |

| Beta Angle ( β ) | 116.991 (4)° |

| Volume ( V ) | 2799.6 (5) ų |

| Z (Molecules per unit cell) | 8 |

| Radiation Source | Mo K α ( λ = 0.71073 Å) |

| Temperature | 296 K |

| Primary H-Bond Motif | Intermolecular O—H⋯O ( R22(10) ring) |

Experimental Protocols: Synthesis to Single Crystal

To achieve high-fidelity crystallographic data, the upstream synthesis and crystallization processes must be executed as a self-validating system. The following protocols detail the step-by-step methodology, emphasizing the why behind each operational choice.

Protocol 1: Synthesis via Base-Catalyzed Pudovik Addition

The synthesis relies on the Pudovik reaction, utilizing the ethylphosphonate core as a fundamental building block[3]. The reaction involves the addition of ethyl ethylphosphinate across the carbonyl group of acetaldehyde[4].

-

Reagent Preparation & Inert Atmosphere : Purge a flame-dried 50 mL Schlenk flask with argon. Charge the vessel with 10 mmol of ethyl ethylphosphinate and 10 mL of anhydrous diethyl ether.

-

Catalyst Introduction : Inject 0.5 mmol (5 mol%) of diethylamine.

-

Causality: The secondary amine acts as a mild base to deprotonate the P-H bond, generating the active nucleophilic phosphite intermediate without inducing unwanted transesterification or rearrangement byproducts[4].

-

-

Electrophilic Addition : Cool the system to 0 °C using an ice bath. Dropwise add 11 mmol of acetaldehyde.

-

Self-Validation Check: Monitor the exothermic reaction via an internal temperature probe. Maintaining the temperature below 5 °C is critical to prevent the volatilization of acetaldehyde and suppress side reactions.

-

-

Reaction Maturation : Allow the mixture to warm to room temperature and stir for 8 hours.

-

Self-Validation Check: Confirm reaction completion via ³¹P NMR. The large 1JPH doublet of the starting material (~18 ppm) must fully disappear, replaced by a characteristic phosphinate singlet (~45-50 ppm).

-

-

Workup : Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3 × 15 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

Figure 1: Base-catalyzed Pudovik reaction pathway for alpha-hydroxyalkylphosphinate synthesis.

Protocol 2: Crystal Growth and X-Ray Diffraction

-

Supersaturation & Nucleation : Dissolve 50 mg of the purified derivative in a minimum volume of ethyl acetate (~0.5 mL) within a narrow crystallization tube. Carefully layer 2 mL of n-hexane on top of the polar phase.

-

Controlled Evaporation : Cap the tube with a needle-punctured septum and store in a vibration-free environment at 20 °C.

-

Causality: The slow diffusion of the non-polar anti-solvent (hexane) into the polar phase gradually reduces solubility. This thermodynamic control strongly favors the assembly of highly ordered hydrogen-bonded R22(10) dimers over amorphous kinetic precipitates[2].

-

-

Crystal Harvesting (Self-Validation) : After 4-7 days, inspect the crop under a cross-polarized light microscope. Select a crystal exhibiting sharp, uniform extinction every 90°. This optical validation guarantees a single, untwinned crystalline domain suitable for diffraction.

-

Data Collection : Mount the crystal on a glass fiber using perfluoropolyether oil and immediately cool to 100 K under a nitrogen stream to minimize thermal motion. Collect data using a diffractometer equipped with Mo K α radiation.

-

Phase Problem & Refinement : Solve the structure using dual-space methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

-

Causality: The hydrogen atom of the α -hydroxyl group must be located directly from the difference Fourier map and freely refined. Constraining this specific atom geometrically will result in an inaccurate model of the critical intermolecular hydrogen-bonding network.

-

Figure 2: Self-validating X-ray crystallography workflow from crystal selection to refinement.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Diethyl (1-hydroxy-1-phenylethyl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethylphosphonate | C2H6O3P- | CID 21680364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting the Synthesis of Ethyl ethyl(1-hydroxyethyl)phosphinate

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the synthesis of α-hydroxyalkyl phosphinates. Specifically, we address the critical challenge of preventing the oxidation of ethyl ethylphosphinate during its base-catalyzed addition to acetaldehyde (the Abramov reaction).

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is my ethyl ethylphosphinate starting material degrading into an oxidized byproduct before the reaction even starts? A: The degradation is driven by the fundamental chemical nature of H-phosphinates. Ethyl ethylphosphinate exists in a prototropic tautomeric equilibrium between a stable, tetracoordinated P(V) oxide form and a highly reactive, tricoordinated P(III) hydroxy form ()[1]. While the P(V) tautomer is the dominant species at room temperature, the transient P(III) tautomer is exceptionally nucleophilic and reacts instantaneously with atmospheric oxygen. If your storage vessel has been exposed to air, this equilibrium acts as a continuous funnel, irreversibly converting your starting material into ethyl hydrogen ethylphosphonate.

Q2: During the Abramov addition to acetaldehyde, my oxidation impurities spike massively. What is going wrong? A: The causality lies in your choice and timing of the base catalyst. The Abramov reaction relies on a base (e.g., amines or alkoxides) to facilitate the nucleophilic attack on the carbonyl carbon ()[2]. However, introducing a base completely deprotonates the P(V) species, shifting the equilibrium entirely to the P(III) phosphinite anion[3]. This anionic intermediate is exponentially more sensitive to trace oxygen than the neutral starting material. If your solvent or acetaldehyde contains dissolved O₂, the oxidation pathway will kinetically outcompete the desired addition to the carbonyl.

Q3: How can I definitively distinguish the desired product from the oxidized byproduct in my reaction mixture? A: ³¹P NMR spectroscopy is the definitive diagnostic tool. The oxidation of the P–H bond to a P–OH bond fundamentally changes the electronic environment of the phosphorus atom. Most importantly, oxidation eliminates the large one-bond phosphorus-proton scalar coupling ( 1JPH ), collapsing the characteristic doublet of the starting material into a singlet, while shifting the resonance upfield.

Diagnostic ³¹P NMR Data Summary

| Compound | Structural Role | ³¹P Chemical Shift (ppm) | Multiplicity (¹H-coupled) | 1JPH (Hz) |

| Ethyl ethylphosphinate | Starting Material | ~45.8[4] | Doublet | ~500–550 |

| Ethyl ethyl(1-hydroxyethyl)phosphinate | Desired Product | ~50.0–55.0 | Singlet (Diastereomeric multiplets) | N/A |

| Ethyl hydrogen ethylphosphonate | Oxidation Byproduct | ~25.0–35.0 | Singlet | N/A |

Part 2: Mechanistic Pathway & Visualization

Understanding the kinetic bifurcation between the desired Abramov addition and the undesired oxidation pathway is critical for controlling the reaction environment.

Mechanistic bifurcation of the Abramov reaction vs. oxidation pathway.

Part 3: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Built-in analytical checkpoints guarantee that you do not carry compromised material into subsequent steps.

Step-by-Step Anaerobic Abramov Reaction

Step 1: Reagent Validation (The "Go/No-Go" Check)

-

Action: Acquire a proton-coupled ³¹P NMR spectrum of the ethyl ethylphosphinate starting material in anhydrous CDCl₃.

-

Validation: Proceed only if the doublet at ~45.8 ppm represents >98% of the phosphorus signal ()[5]. If a singlet at ~30 ppm (oxidation) exceeds 2%, the batch must be purified via vacuum distillation before use.

Step 2: Rigorous Solvent Degassing (Establishing the Anaerobic Baseline)

-

Action: Transfer anhydrous THF (or ethanol) and freshly distilled acetaldehyde into a Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles using a high-vacuum Schlenk line.

-

Validation: The complete absence of gas evolution (bubbling) during the final thaw cycle confirms the successful removal of dissolved O₂. Backfill the flask with high-purity Argon.

Step 3: Controlled Nucleophilic Addition

-

Action: Under positive Argon pressure, inject the validated ethyl ethylphosphinate into the degassed acetaldehyde solution. Cool the reaction vessel to 0 °C using an ice bath. Finally, add the base catalyst (e.g., catalytic DBU or sodium ethoxide) dropwise over 10 minutes.

-

Causality: Cooling to 0 °C suppresses the activation energy required for the oxidation pathway while allowing the highly favored Abramov addition to proceed. Adding the base last is a critical sequence choice; it ensures the highly reactive P(III) anion is generated only when surrounded by the electrophilic acetaldehyde, trapping it immediately and preventing side-reactions.

Step 4: In-Process Reaction Validation

-

Action: After 2 hours of stirring at 0 °C to room temperature, extract a 0.1 mL aliquot using an Argon-purged syringe. Quench the aliquot immediately in an NMR tube containing CDCl₃ and 1% glacial acetic acid.

-

Validation: The acetic acid instantly neutralizes the base, halting any further P(III) formation. Run a ³¹P NMR spectrum. The reaction is validated as successful and ready for workup if the ~45.8 ppm doublet is fully consumed, the ~52 ppm multiplet (product) is dominant, and the ~30 ppm oxidation singlet remains below 5%.

Part 4: References

-

Abramov reaction - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

-

Synthesis and Evaluation of Phosphorus Containing, Specific CDK9/CycT1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides Source: Molecules (MDPI) URL:[Link]

Sources

optimizing temperature and pressure conditions for Ethyl ethyl(1-hydroxyethyl)phosphinate production

A Guide to Optimizing Temperature and Pressure Conditions

Welcome to the technical support center for the synthesis of Ethyl ethyl(1-hydroxyethyl)phosphinate. This guide is designed for researchers, scientists, and drug development professionals actively engaged in organophosphorus chemistry. As Senior Application Scientists, our goal is to move beyond simple protocols and provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot and optimize your experiments effectively.

The synthesis of Ethyl ethyl(1-hydroxyethyl)phosphinate is a classic example of the Pudovik reaction, which involves the nucleophilic addition of a P-H bond from a phosphinate to a carbonyl group—in this case, the addition of ethyl ethylphosphinate to acetaldehyde.[1][2] While seemingly straightforward, achieving high yield and purity requires careful control of reaction parameters, primarily temperature.

Core Reaction Mechanism: The Pudovik Reaction

Understanding the mechanism is critical for effective troubleshooting. The reaction is typically base-catalyzed, proceeding through the deprotonation of the H-phosphinate to form a highly nucleophilic phosphinite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde.[1] Subsequent protonation of the resulting alkoxide intermediate yields the final α-hydroxyphosphinate product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Question: My reaction shows very little or no conversion to the desired Ethyl ethyl(1-hydroxyethyl)phosphinate after the standard reaction time. What are the likely causes and how can I fix it?

Answer: Low or no yield is one of the most common issues and can typically be traced back to insufficient activation of the reactants or catalyst deactivation.

Possible Causes & Troubleshooting Steps:

-

Insufficient Catalyst Activity: The base catalyst is crucial for deprotonating the H-phosphinate to generate the reactive nucleophile.[3]

-

Solution: Ensure your base (e.g., triethylamine, DBU) is free of excess moisture, which can hydrolyze the catalyst or reactants. Consider using a stronger, non-nucleophilic base if weak bases are ineffective. For some systems, alkali metal bases like LiHMDS can be highly effective, though they require strictly anhydrous conditions.[4]

-

-

Low Reaction Temperature: The nucleophilic addition step has an activation energy barrier that must be overcome.

-

Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or ³¹P NMR. Many Pudovik-type reactions proceed well at temperatures ranging from room temperature to 60-90 °C.[5][6] Be cautious, as excessive heat can lead to side reactions (see Issue 2).

-

-

Poor Reagent Quality: The purity of your starting materials, ethyl ethylphosphinate and acetaldehyde, is paramount.

-

Solution: Use freshly distilled acetaldehyde to remove polymeric impurities (paraformaldehyde/metaldehyde) and acetic acid, which can neutralize the base catalyst. Ensure the ethyl ethylphosphinate is pure and dry.

-

-

Deactivation of Active Species: The reactive phosphinite anion can participate in side reactions that reduce its concentration in the solution, thereby halting the catalytic cycle.[3][7]

-

Solution: This is often influenced by the choice of solvent and catalyst. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions. Ensure the reaction is well-mixed to maintain homogeneity.

-

Issue 2: Significant Formation of Impurities or Side Products

Question: I am getting the product, but my NMR spectrum shows significant impurities. What side reactions should I be aware of, and how can temperature control help?

Answer: The formation of side products is often a direct consequence of suboptimal temperature control. While heat can drive the reaction forward, it can also open pathways to undesired products.

Possible Causes & Troubleshooting Steps:

-

Thermal Degradation: Phosphinates and the resulting α-hydroxyphosphinate product can be thermally labile. At excessively high temperatures, they can undergo decomposition, often through the elimination of a phosphorus acid, leading to a complex mixture of byproducts.[8][9]

-

Solution: Determine the optimal temperature window. If you suspect degradation at higher temperatures (e.g., >100 °C), reduce the temperature and extend the reaction time. Running thermogravimetric analysis (TGA) on your product can help identify its decomposition temperature.[10]

-

-

Acetaldehyde Self-Condensation: In the presence of a base, acetaldehyde can undergo an aldol condensation with itself, creating impurities that complicate purification.

-

Rearrangement Reactions: Although less common under typical Pudovik conditions for this specific product, related α-hydroxyphosphonates can sometimes rearrange to form phosphates, especially with certain catalysts or at high temperatures.[11][13]

-

Solution: Stick to milder bases like tertiary amines (e.g., triethylamine) and maintain the lowest effective temperature.[12] Characterize your byproducts carefully using techniques like ³¹P NMR to identify potential rearrangements.

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this synthesis?

There is no single "optimal" temperature, as it depends on the catalyst, solvent, and scale. However, a good starting point is room temperature (20-25 °C), with the option to gently heat to 40-60 °C if the reaction is sluggish.[5][6] It is highly recommended to perform a temperature optimization study, as detailed in the protocol below.

| Parameter | Recommended Range | Rationale / Notes | Reference |

| Temperature | 0 °C to 90 °C | Start low (0-25 °C) to control initial exotherm and minimize side reactions. Increase as needed to drive reaction to completion. High temperatures (>100 °C) risk thermal degradation. | [5][8][11] |

| Catalyst | Triethylamine (Et₃N), DBU | Tertiary amines are common, mild, and effective. Stronger bases (e.g., NaH, LiHMDS) can be used but require stricter anhydrous conditions. | [4][12][13] |

| Solvent | Toluene, THF, or Solvent-free | The reaction can often be run neat. If a solvent is needed, use an anhydrous aprotic solvent like Toluene or THF. | [4][6] |

Q2: Is pressure a critical parameter for this reaction?

For this specific liquid-phase reaction under typical laboratory conditions, pressure is not a primary optimization parameter . The reaction is generally performed at atmospheric pressure in a standard reflux or sealed-vial setup.

However, pressure might be considered in specific scenarios:

-

High-Temperature Reactions: If you need to run the reaction above the boiling point of acetaldehyde (20.2 °C) or your solvent, a sealed pressure vessel would be required to maintain the reactants in the liquid phase.

-

Gaseous Reactants: While acetaldehyde is a liquid at room temperature, if you were using a gaseous aldehyde, pressure would be critical to ensure a sufficient concentration in the reaction mixture.

Q3: My product appears to be an oil, but I've seen reports of it being a solid. Why?

The physical state of the final product can be highly dependent on its purity. Small amounts of solvent residue, unreacted starting materials, or side products can prevent crystallization, causing the product to remain an oil. Rigorous purification, such as flash column chromatography, is often necessary to obtain a crystalline solid.[5][11]

Experimental Protocols

Protocol 1: Baseline Synthesis of Ethyl ethyl(1-hydroxyethyl)phosphinate

This protocol provides a reliable starting point for the synthesis.

Materials:

-

Ethyl ethylphosphinate

-

Acetaldehyde (freshly distilled)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene (if used)

-

Round-bottom flask with magnetic stirrer

-

Condenser and Nitrogen/Argon inlet

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl ethylphosphinate (1.0 eq).

-

If using a solvent, add anhydrous toluene (to make a ~1 M solution).

-

Add triethylamine (0.1 - 0.2 eq) to the stirred solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add freshly distilled acetaldehyde (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using TLC or by taking a small aliquot for ³¹P NMR analysis.

-

Upon completion, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.[5][12]

Protocol 2: Troubleshooting Workflow for Temperature Optimization

This workflow helps systematically identify the optimal temperature for your reaction.

Sources

- 1. Pudovik reaction â Grokipedia [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00269A [pubs.rsc.org]

- 4. Alkylation of H-Phosphinate Esters under Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of α-Hydroxyethylphosphonates and α-Hydroxyethylphosphine Oxides: Role of Solvents During Optical Resolution [mdpi.com]

- 13. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]

improving the enantioselectivity of Ethyl ethyl(1-hydroxyethyl)phosphinate derivatives

Welcome to the Technical Support Center for Organophosphorus Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical roadblocks when synthesizing Ethyl ethyl(1-hydroxyethyl)phosphinate and its derivatives.

The core difficulty with this molecule lies in its dual stereocenters: the intrinsically stable P-stereogenic center and the adjacent α -carbon stereocenter. When attempting to set the C-alpha chirality, the existing P-chirality often exerts a competing diastereomeric influence—a phenomenon known as mismatched double asymmetric induction.

This guide is designed to move beyond basic theoretical overviews, providing you with field-proven causality, troubleshooting matrices, and self-validating protocols to rescue stalling enantioselective workflows.

Strategic Decision Workflow

Before troubleshooting a specific reaction, it is critical to align your synthetic strategy with your stereochemical goals. The workflow below outlines the logical relationship between substrate requirements and the optimal asymmetric methodology.

Fig 1. Decision matrix for selecting an enantioselective synthesis strategy for phosphinates.

Quantitative Performance Matrix

To set realistic expectations for your experimental design, refer to the consolidated performance data of the three primary methodologies used for α -hydroxyalkylphosphinates[1].

| Strategy | Catalyst System | Typical Yield | ee (%) | dr | Mechanistic Advantage | Primary Troubleshooting Issue |

| Asymmetric Hydrophosphinylation | Chiral Al(III)-TBOx | 85–92% | 88–95% | ~3:1 | Direct P–C bond formation from simple precursors. | High uncatalyzed background reaction with acetaldehyde. |

| Asymmetric Hydrogenation | Ru(OAc)₂((R)-BINAP) | >95% | >98% | N/A | Highly scalable; perfect for industrial applications. | Severe catalyst poisoning via P=O coordination. |

| Dynamic Kinetic Resolution | CALB + Shvo's Catalyst | >90% | >99% | 1:1 | Near-perfect enantiocontrol at the C-alpha center. | P-center remains unresolved; requires long reaction times. |

Troubleshooting FAQs: Addressing Specific Experimental Failures

Q1: Why is my enantiomeric excess (ee) plateauing at 50-60% during the asymmetric hydrophosphinylation of acetaldehyde with ethyl ethylphosphinate?

The Causality: Acetaldehyde is a highly active, unhindered aliphatic electrophile. In this scenario, the uncatalyzed background addition (the classical Pudovik reaction) outpaces the chiral catalyst-mediated pathway. Because the background reaction is racemic, it severely dilutes the overall enantiomeric excess of your product[2]. The Solution:

-

Thermal Suppression: Lower the reaction temperature to -20 °C to kinetically freeze the uncatalyzed background reaction.

-

Bifunctional Catalysis: Switch to a bifunctional catalyst, such as a chiral tethered bis(8-quinolinolato) aluminum(III) complex. This catalyst simultaneously coordinates the P=O oxygen of the phosphinate and the carbonyl oxygen of the aldehyde, highly organizing the transition state and accelerating the catalyzed pathway over the background reaction[2].

Q2: I am using Candida antarctica Lipase B (CALB) for the kinetic resolution of racemic ethyl ethyl(1-hydroxyethyl)phosphinate, but the reaction stalls at exactly 50% conversion. How can I push this to completion?

The Causality: Standard enzymatic kinetic resolution relies on the enzyme's ability to selectively acylate only one enantiomer (typically the R-enantiomer at the carbon center). Once the preferred enantiomer is consumed (at 50% conversion), the reaction mathematically must stall, leaving behind the unreacted S-enantiomer. The Solution: Implement a Dynamic Kinetic Resolution (DKR) . By introducing a Ruthenium racemization catalyst (e.g., Shvo's catalyst) into the same pot, the unreacted S-alcohol is continuously epimerized back into the racemic mixture. The lipase then selectively siphons off the R-enantiomer, allowing the reaction to proceed to >99% theoretical yield.

Q3: During the asymmetric hydrogenation of ethyl ethyl(acetyl)phosphinate using Ru-BINAP, I observe high ee but severe catalyst stalling and low conversion (<30%). What causes this?

The Causality: The phosphoryl group (P=O) is a potent Lewis base. In non-coordinating solvents (like dichloromethane or toluene), the P=O group of either the substrate or the product competitively binds to the Ruthenium metal center. This blocks the active sites required for H2 activation, effectively poisoning your own catalyst. The Solution:

-

Solvent Competition: Switch your solvent to methanol or ethanol. The protic solvent molecules will competitively hydrogen-bond with the P=O group and weakly coordinate to the metal, facilitating product dissociation.

-

Pressure Modulation: Increase the hydrogen pressure to 50–100 atm to force the equilibrium toward the hydride-bound active catalyst species.

Validated Experimental Protocol

Dynamic Kinetic Resolution (DKR) of Ethyl ethyl(1-hydroxyethyl)phosphinate

This protocol is designed as a self-validating system. If Step 4 fails to show complete conversion, the Ru-catalyst has likely degraded due to oxygen exposure.

Reagents Required:

-

Racemic Ethyl ethyl(1-hydroxyethyl)phosphinate (1.0 mmol)

-

Novozym 435 (Immobilized CALB, 50 mg)

-

Shvo’s Ruthenium Catalyst (0.05 mmol, 5 mol%)

-

Isopropenyl acetate (3.0 mmol)

-

Dry Toluene (5.0 mL)

Step-by-Step Methodology:

-

Substrate Preparation (Moisture Elimination): Dry the racemic phosphinate under high vacuum (0.1 mbar) at 40 °C for 2 hours. Causality: Trace water will hydrolyze the isopropenyl acetate acyl donor, generating acetic acid which irreversibly denatures the lipase.

-

Catalyst & Enzyme Loading (Inert Atmosphere): In a flame-dried Schlenk flask under a strict argon atmosphere, combine the dried substrate, Novozym 435, and Shvo's catalyst. Causality: Shvo's catalyst is highly sensitive to oxidation; an argon blanket ensures the Ru-complex remains active for the continuous epimerization cycle.

-

Initiation: Inject dry toluene and isopropenyl acetate via syringe.

-

Reaction Execution (Thermal Matching): Stir the suspension at 70 °C for 48 hours. Causality: While lipases typically operate at 30-40 °C, 70 °C is the precise thermal "sweet spot" where the Ru-catalyzed racemization rate matches the enzymatic acylation rate. If run colder, the resolution outpaces racemization, and the ee will drop.

-

Workup & Validation: Cool to room temperature and filter the mixture through a pad of Celite to remove the immobilized enzyme. Concentrate the filtrate under reduced pressure. Validate success via ³¹P NMR; you should observe a complete shift from the alcohol signal to the acylated product signal.

References

-

Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates Scilit[3]

-

Enantioselective Synthesis of α-Hydroxyalkylphosphonates Pleiades Publishing / ResearchGate[1]

-

α-Hydroxy phosphonate synthesis by nucleophilic addition Organic Chemistry Portal[2]

-

Catalytic Asymmetric Hydrophosphinylation of α,β-Unsaturated N-Acylpyrroles... ACS Publications[4]

Sources

A Comparative Guide to HPLC Method Validation for the Purity Analysis of Ethyl Ethyl(1-hydroxyethyl)phosphinate

In the landscape of pharmaceutical development and quality control, the rigorous and accurate determination of a compound's purity is paramount. This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of ethyl ethyl(1-hydroxyethyl)phosphinate, a representative organophosphorus compound. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights and supporting experimental data to aid in the selection and implementation of robust analytical methodologies.

The narrative that follows is grounded in the principles of scientific integrity, drawing upon extensive experience in analytical chemistry. We will explore the rationale behind experimental choices, ensuring that each described protocol is a self-validating system. All claims and protocols are substantiated by authoritative sources and international guidelines.

The Analytical Challenge: Purity of a Polar, Non-Chromophoric Phosphinate

Ethyl ethyl(1-hydroxyethyl)phosphinate presents a typical analytical challenge for chromatographers. As a small, polar organophosphorus compound, it lacks a strong chromophore, making direct UV detection by HPLC difficult and often insensitive. This necessitates a considered approach to method development and validation to ensure the analytical procedure is fit for its intended purpose: to accurately and precisely quantify the main component and separate it from potential impurities.

Method Selection Rationale: Why HPLC?

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, adaptability, and suitability for a wide range of analytes.[1][2] For thermally labile compounds like many organophosphorus pesticides, HPLC is often preferred over Gas Chromatography (GC).[1] While GC is a powerful technique for volatile compounds, the potential for on-column degradation of thermally sensitive analytes can compromise accuracy.

This guide will focus on a validated Reversed-Phase HPLC (RP-HPLC) method, a widely used and robust technique. To address the challenge of poor UV absorbance, this method will be compared with alternative approaches, including Gas Chromatography (GC) with a specialized detector and the increasingly powerful technique of Quantitative Nuclear Magnetic Resonance (qNMR).

The Foundation of Trust: HPLC Method Validation According to ICH Q2(R2)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3][4][5] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, which is recognized by major regulatory agencies, including the FDA and EMA.[3][6][7]

The core validation parameters that will be assessed for our HPLC method are:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

-

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the typical workflow for HPLC method validation.

Caption: A flowchart illustrating the key stages of HPLC method validation.

Part 1: The Validated HPLC Method

This section details a validated RP-HPLC method for the purity analysis of ethyl ethyl(1-hydroxyethyl)phosphinate.

Experimental Protocol: RP-HPLC with UV Detection

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with a mixture of 95:5 (v/v) 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (to maximize sensitivity for the weak chromophore).

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: A certified reference standard of ethyl ethyl(1-hydroxyethyl)phosphinate is accurately weighed and dissolved in the mobile phase to a final concentration of 1.0 mg/mL.

-

Sample Solution: The sample is accurately weighed and dissolved in the mobile phase to a target concentration of 1.0 mg/mL.

-

HPLC Method Validation Data

The following table summarizes the acceptance criteria and the hypothetical, yet realistic, experimental results for the validation of the HPLC method.

| Validation Parameter | Acceptance Criteria | Experimental Results | Pass/Fail |

| Specificity | No interference from blank at the retention time of the analyte. Peak purity index > 0.999. | No interference observed. Peak purity index = 0.9998. | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |

| Range | 80% to 120% of the target concentration. | 0.8 mg/mL to 1.2 mg/mL | Pass |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |

| Precision (RSD%) | |||

| - Repeatability | ≤ 2.0% | 0.8% | Pass |

| - Intermediate Precision | ≤ 2.0% | 1.2% | Pass |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL | Pass |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL | Pass |

| Robustness | RSD of results after minor changes ≤ 2.0% | All RSDs < 1.5% | Pass |

Part 2: Comparative Analysis with Alternative Methods

While the validated HPLC method is robust and reliable, it's crucial to understand its performance in the context of other available analytical techniques. This section compares the HPLC method with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Alternative Method 1: Gas Chromatography (GC) with Nitrogen-Phosphorus Detector (NPD)

GC with an NPD is a highly sensitive and selective method for phosphorus-containing compounds.[8][9][10]

-

Instrumentation: A gas chromatograph equipped with an autosampler, a split/splitless injector, and a Nitrogen-Phosphorus Detector (NPD).

-

Chromatographic Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, then ramp to 250 °C at 15 °C/min, and hold for 5 min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

-

Sample Preparation: Samples are dissolved in a suitable organic solvent (e.g., methanol or acetone) to a concentration of approximately 1 mg/mL.

Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity assessment, offering direct quantification without the need for a specific reference standard of the analyte.[11][12][13] ¹H NMR is commonly used, but for organophosphorus compounds, ³¹P NMR offers a unique and often simpler spectrum for analysis.[14][15][16][17]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh the ethyl ethyl(1-hydroxyethyl)phosphinate sample into an NMR tube.

-

Accurately weigh a certified internal standard (e.g., triphenyl phosphate) into the same NMR tube.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

-

-

NMR Acquisition Parameters:

-

Nucleus: ³¹P

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full relaxation and accurate integration.

-

Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

-

Comparative Performance Guide

The following table provides a comparative overview of the three analytical techniques for the purity analysis of ethyl ethyl(1-hydroxyethyl)phosphinate.

| Feature | Validated HPLC-UV | GC-NPD | ³¹P qNMR |

| Principle | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Separation of volatile compounds in the gas phase with selective detection of phosphorus. | Quantitative analysis based on the direct proportionality between NMR signal integral and the number of nuclei.[11][12] |

| Selectivity | Good, but may require careful method development to resolve structurally similar impurities. | Excellent for phosphorus-containing compounds. | Excellent, as the ³¹P nucleus provides a specific signal for each phosphorus-containing species.[16] |

| Sensitivity | Moderate, limited by the weak chromophore. | Very high for phosphorus compounds. | Moderate, generally lower than chromatographic techniques. |

| Sample Throughput | High, with typical run times of 10-20 minutes. | High, with similar run times to HPLC. | Lower, due to longer acquisition times required for accurate quantification. |

| Quantification | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. | Can provide absolute purity with a certified internal standard of a different compound.[18] |

| Destructive? | Yes | Yes | No, the sample can be recovered. |

| Instrumentation Cost | Moderate | Moderate to High | High |

| Best Suited For | Routine quality control, stability studies. | Trace analysis of phosphorus-containing impurities. | Primary purity assessment, characterization of reference standards. |

The decision of which analytical method to employ can be visualized in the following diagram.

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The validated RP-HPLC method presented in this guide offers a robust, reliable, and efficient means for the routine purity analysis of ethyl ethyl(1-hydroxyethyl)phosphinate. Its performance, as demonstrated through rigorous validation against ICH Q2(R2) guidelines, makes it well-suited for quality control and stability testing in a regulated environment.

However, the choice of the optimal analytical technique is always context-dependent. For applications requiring higher sensitivity for phosphorus-containing impurities, GC-NPD presents a superior alternative. For the fundamental task of primary purity assessment and the characterization of reference materials, ³¹P qNMR stands out as a powerful, non-destructive technique that provides absolute quantification.

By understanding the principles, performance characteristics, and ideal applications of each method, researchers and drug development professionals can make informed decisions, ensuring the quality and integrity of their analytical data and, ultimately, their products.

References

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

-

Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

-

FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

-

A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

-

Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

-

Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

-

Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. [Link]

-

Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

-

EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

-

Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. Academia.edu. [Link]

-

Universal Quantitative NMR Analysis of Complex Natural Samples. National Institutes of Health. [Link]

-

Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. J-Stage. [Link]

-

Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

-

Biological Phosphonates: Determination by phosphorus-31 Nuclear Magnetic Resonance. PubMed. [Link]

-

ICH Q2 Analytical Method Validation. Slideshare. [Link]

-

Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. ResearchGate. [Link]

-

Method 8141B: ORGANOPHOSPHORUS COMPOUNDS BY GAS CHROMATOGRAPHY. U.S. Environmental Protection Agency. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

-

Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

-

Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

-

Phosphorus-31 nuclear magnetic resonance. Wikipedia. [Link]

-

On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Office of Scientific and Technical Information. [Link]

-

A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. National Institutes of Health. [Link]

-

Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

-

Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. National Institutes of Health. [Link]

-

Rapid method for the determination of some organophosphorus insecticides in a small amount of serum in emergency and occupational toxicology cases. National Institutes of Health. [Link]

-

Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH). Royal Society of Chemistry. [Link]

-

Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

-

Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. LCGC International. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

-

A Rapid Method for Trace Analysis of Organophosphorus Pesticides in Drinking Water. Agilent. [Link]

-

Advances in Analytical Methods for Organophosphorus Pesticide Detection. ResearchGate. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. selectscience.net [selectscience.net]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. fda.gov [fda.gov]

- 7. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]

- 8. nemi.gov [nemi.gov]

- 9. epa.gov [epa.gov]

- 10. Rapid method for the determination of some organophosphorus insecticides in a small amount of serum in emergency and occupational toxicology cases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emerypharma.com [emerypharma.com]

- 12. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]

- 13. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]

- 14. Biological phosphonates: determination by phosphorus-31 nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. mdpi.com [mdpi.com]

- 17. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 18. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

benchmarking thermal stability of Ethyl ethyl(1-hydroxyethyl)phosphinate against standard flame retardants

As regulatory pressures accelerate the phase-out of halogenated flame retardants and volatile additives like Tris(1-chloro-2-propyl) phosphate (TCPP), the architectural design of polymer matrices is shifting toward reactive organophosphorus compounds. Ethyl ethyl(1-hydroxyethyl)phosphinate (EEHP) represents a critical evolution in this space. Featuring a highly reactive hydroxyl (-OH) group, EEHP is engineered for covalent integration into polyurethane (PU) and epoxy networks.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the thermal stability and combustion kinetics of EEHP against industry standards: TCPP (volatile additive), Ammonium Polyphosphate (APP, intumescent additive), and DOPO derivatives (reactive aromatic benchmark). We will bypass superficial summaries and dive directly into the causality of thermal degradation, supported by self-validating experimental protocols.

Mechanistic Rationale: The Causality of Covalent Integration

The fundamental flaw of additive flame retardants (FRs) is their lack of chemical bonding with the host matrix. Over time, additives migrate, volatilize, and plasticize the polymer, degrading both mechanical integrity and long-term fire resistance.

EEHP circumvents this by utilizing its hydroxyl group to react stoichiometrically with isocyanates (in PU) or anhydrides/amines (in epoxies), forming stable urethane or ester linkages. This structural integration fundamentally alters the thermal degradation pathway. When subjected to high heat flux, EEHP does not flash off prematurely. Instead, it undergoes a synchronized, dual-phase mechanism:

-

Gas-Phase Radical Scavenging: At elevated temperatures, the cleavage of the P–C and P–O–C bonds releases PO· and HPO· radicals into the vapor phase. These species act as highly efficient scavengers, quenching flame-propagating H· and OH· radicals to break the combustion chain reaction.

-

Condensed-Phase Charring: Simultaneously, the residual phosphorus forms phosphoric and polyphosphoric acids. These acids act as powerful dehydrating agents, catalyzing the crosslinking of the polymer backbone to form a robust, carbonaceous char. This char layer serves as a physical thermal and oxygen barrier.

Dual-phase flame retardant mechanism of covalently bound EEHP upon thermal degradation.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, the experimental design must isolate the intrinsic thermal stability of the FR from matrix artifacts. The following protocols are designed as self-validating systems, ensuring that data artifacts (such as unreacted monomer acting as a plasticizer) are eliminated prior to thermal analysis.

Protocol A: Matrix Integration and Curing Validation

Causality: To prevent unreacted EEHP from skewing Thermogravimetric Analysis (TGA) results, the stoichiometry must be meticulously balanced.

-

Stoichiometric Adjustment: Calculate the Isocyanate (NCO) index to 1.05. You must explicitly account for the hydroxyl value of EEHP alongside the base polyol to ensure 100% covalent binding.

-

Thermal Curing: Disperse EEHP into the polyol precursor at a 10 wt% equivalence. Introduce the isocyanate, mix under high shear, and cure at 80°C for 12 hours in a vacuum oven to prevent moisture contamination.

-

FTIR Validation (Critical Step): Perform Fourier Transform Infrared (FTIR) spectroscopy post-cure. The complete disappearance of the free -NCO stretching band at 2270 cm⁻¹ validates that the EEHP is fully integrated into the backbone.

Protocol B: Thermogravimetric Analysis (TGA)

Causality: A heating rate of 10 °C/min is selected to minimize thermal lag between the furnace and the sample core, ensuring precise onset degradation temperatures. Nitrogen is used to isolate pyrolytic bond cleavage from secondary thermo-oxidative reactions.

-

Calibration: Calibrate the TGA microbalance using standard weights and the temperature thermocouple using Curie point standards (e.g., Alumel, Nickel).

-

Execution: Load 5.0 ± 0.1 mg of the validated, cured sample into an alumina crucible. Purge with high-purity Nitrogen (50 mL/min).

-

Ramping: Heat from 30°C to 800°C at 10 °C/min. Record T5% (onset of degradation), Tmax (peak degradation rate via DTG), and Char Yield at 600°C.

Self-validating experimental workflow for benchmarking thermal stability and flammability.

Comparative Data Synthesis

To contextualize EEHP's performance, we benchmark it against three standard profiles: TCPP, APP, and DOPO. The data below synthesizes expected thermal behaviors based on established organophosphorus chemistry.

Thermal Stability Benchmarks (TGA under N₂)

As demonstrated in standard literature,1 [1], with an initial mass loss around 316°C corresponding to ammonia release, followed by the formation of crosslinked polyphosphoric acid structures. Conversely,2 [2] and significant char yield enhancement due to their rigid aromatic structure and condensed-phase activity.

EEHP, being an aliphatic reactive phosphinate, bridges the gap. It offers vastly superior thermal stability compared to TCPP, surviving typical polymer processing temperatures without volatilizing, while matching the condensed-phase charring efficiency of heavier aromatic compounds.

Table 1: Thermogravimetric Analysis of Flame Retardants (10 wt% Loading)

| Flame Retardant | Integration Type | T5% (°C) | Tmax (°C) | Char Yield at 600°C (%) |

| TCPP | Additive (Volatile) | ~210 | ~260 | 2.5 |

| APP | Additive (Solid) | ~316 | ~350 | 22.0 |

| DOPO-HQ | Reactive (Aromatic) | ~345 | ~385 | 18.5 |

| EEHP | Reactive (Aliphatic) | ~315 | ~365 | 15.0 |

Forced Combustion Kinetics (Cone Calorimetry)Cone calorimetry at a heat flux of 50 kW/m² is the gold standard for evaluating forced combustion behavior [3], accurately capturing the reduction in peak Heat Release Rate (pHRR). Because EEHP is covalently bound, the phosphorus moiety is retained in the condensed phase longer during a fire event. This prevents the "flash-off" effect seen with TCPP and allows EEHP to steadily feed the char-building process, resulting in a dramatic suppression of the pHRR.

Table 2: Cone Calorimetry Metrics (50 kW/m² Heat Flux)

| Matrix Formulation | pHRR (kW/m²) | THR (MJ/m²) | Dominant Fire Performance Mechanism |

| Control (Neat PU) | 650 | 25.0 | Rapid melt-dripping, complete combustion |

| TCPP (10 wt%) | 400 | 20.5 | Gas-phase radical scavenging, high volatility |

| APP (10 wt%) | 350 | 18.0 | Condensed-phase intumescence, high viscosity |

| EEHP (10 wt%) | 280 | 15.5 | Dual-phase: Covalent retention & PO· release |

Conclusion

Benchmarking EEHP against standard flame retardants reveals a clear hierarchy in thermal stability and combustion kinetics dictated by chemical integration. While additive FRs like TCPP suffer from early volatilization (T5% ~210°C) and APP introduces processing challenges due to its solid particulate nature, EEHP provides an elegant chemical solution.

By leveraging its reactive hydroxyl group, EEHP achieves covalent lockdown within the polymer matrix. This pushes its onset degradation temperature safely above 310°C, ensuring processability while delivering a highly efficient, dual-phase flame retardant mechanism that significantly suppresses heat release rates. For researchers developing next-generation, halogen-free thermosets, EEHP represents a highly optimized balance of thermal stability, processability, and fire safety.

References

- Title: Development of Fire Resistant Wool Polymer Composites Source: Scribd URL

- Source: cnrs.

- Source: acs.

Sources

A Senior Application Scientist's Guide to Validating Computational Docking Models for Ethyl Ethyl(1-hydroxyethyl)phosphinate Binding

Welcome to a comprehensive guide on the rigorous validation of computational docking models, focusing on the organophosphorus compound, Ethyl ethyl(1-hydroxyethyl)phosphinate. In the landscape of modern drug discovery, predicting the interaction between a potential drug molecule and its target protein is a cornerstone of computational chemistry.[1] However, the predictions of these in silico models are not infallible and demand rigorous experimental and computational validation to ensure their biological relevance and accuracy.[1][2]